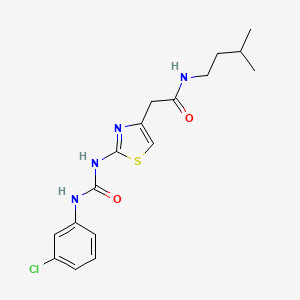
1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
There is a compound named “4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid” which seems to be related . Another compound, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide”, has been mentioned in a study about improving monoclonal antibody production .
Synthesis Analysis
The allylation of aminocoumarins in the presence of excess of anhydrous K(2)CO(3) and allyl bromide to diallylaminocoumarins is described. The Ring Closing Metathesis reaction of the later with the Grubbs’ 1rst generation catalyst under reflux or MW irradiation has resulted mainly to (2,5-dihydro-1H-pyrrol-1-yl)coumarins and (1H-pyrrol-1-yl)coumarins .Molecular Structure Analysis
The structure determination of 4-carboxyphenylmaleimide [systematic name: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid], is part of a series of structure determinations on phenylmaleimide derivatives .Chemical Reactions Analysis
The Ring Closing Metathesis reaction of the later with the Grubbs’ 1rst generation catalyst under reflux or MW irradiation has resulted mainly to (2,5-dihydro-1H-pyrrol-1-yl)coumarins and (1H-pyrrol-1-yl)coumarins .Physical And Chemical Properties Analysis
The compound “2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate” has a molecular weight of 337.28 g/mol .Applications De Recherche Scientifique
Structural and Quantum Mechanical Studies
- Molecular Structure and Bioactivity Prediction : Pyrroles, including 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one, have shown immense medicinal activities. A study focused on the structural and quantum mechanical properties of a pyrrole analogue, using X-Ray diffraction and various spectroscopic methods. The study also predicted the molecule's activity against specific inhibitors, highlighting its potential medicinal applications (Srikanth et al., 2020).
Cycloaddition Reactions
- Cycloadditions to Pyrrolo[1,2-c]thiazoles : Research exploring the behavior of pyrrolo[1,2-c]thiazole, derived from a similar pyrrole compound, in cycloaddition reactions with various dipolarophiles was conducted. This study provides insight into the reactivity of pyrrole derivatives in organic synthesis (Sutcliffe et al., 2000).
Anion Receptors
- Neutral Anion Receptors : A study described the use of a pyrrole derivative as a building block for creating neutral anion receptors. These receptors showed enhanced affinity for certain anions, indicating potential applications in chemical sensing and molecular recognition (Anzenbacher et al., 2000).
Maillard Reaction Studies
- Formation of Pyrazines and Pyrroles : In Maillard reaction model systems, the interaction of amino acids with specific precursors resulted in the formation of pyrazines and a novel pyrrole compound. This research contributes to the understanding of flavor compound formation in food science (Adams et al., 2008).
Anti-inflammatory and Antimicrobial Activities
- Synthesis of Pyrrole Derivatives : A study focused on synthesizing 1H-pyrrole-2,5-dione derivatives and evaluating their structural, anti-inflammatory, and antimicrobial properties. This research highlights the pharmacological potential of pyrrole-based compounds (Paprocka et al., 2022).
Reactions and Complex Formation
- Quinoidal Pyrrole Reaction with Oxygen and Complexes : Research on the dehydrogenation reaction of a pyrrole derivative and its subsequent reactions and complex formations provides insights into the reactivity and potential applications in materials science (Ghorai & Mani, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNYEVUYYDJXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

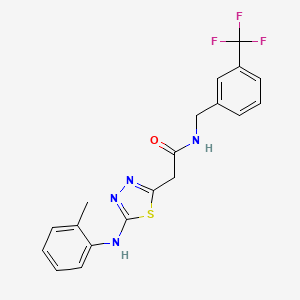
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)

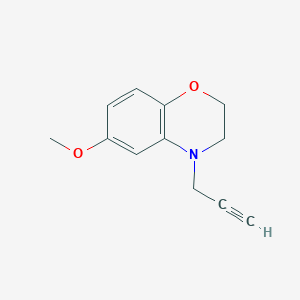
![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

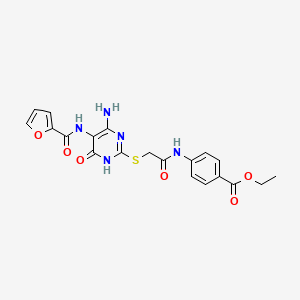

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

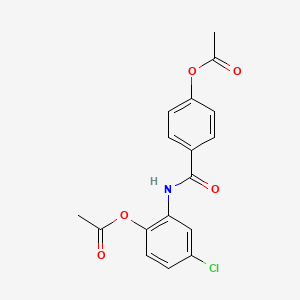
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)
